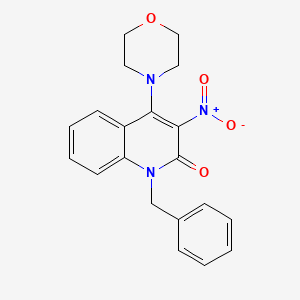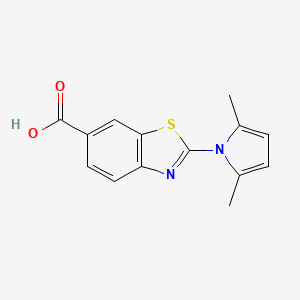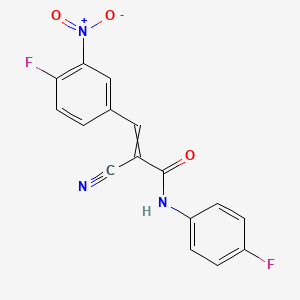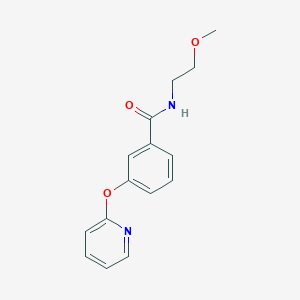
1-benzyl-4-(morpholin-4-yl)-3-nitroquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-4-(morpholin-4-yl)-3-nitroquinolin-2(1H)-one, also known as BMNQ, is a synthetic compound that belongs to the quinoline family. It was first synthesized by researchers in Japan in 2003 and has since gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 1-benzyl-4-(morpholin-4-yl)-3-nitroquinolin-2(1H)-one is not fully understood, but it is believed to act as an inhibitor of protein tyrosine phosphatase (PTP) enzymes. PTPs play a critical role in cellular signaling pathways and are involved in the regulation of various cellular processes, including cell growth and differentiation. By inhibiting PTP activity, 1-benzyl-4-(morpholin-4-yl)-3-nitroquinolin-2(1H)-one may disrupt these pathways and lead to cell death.
Biochemical and Physiological Effects:
Studies have shown that 1-benzyl-4-(morpholin-4-yl)-3-nitroquinolin-2(1H)-one has a potent cytotoxic effect on cancer cells, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in these cells. In addition, 1-benzyl-4-(morpholin-4-yl)-3-nitroquinolin-2(1H)-one has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the main advantages of 1-benzyl-4-(morpholin-4-yl)-3-nitroquinolin-2(1H)-one is its high selectivity for cancer cells, which makes it a promising candidate for cancer imaging and treatment. However, one of the limitations of 1-benzyl-4-(morpholin-4-yl)-3-nitroquinolin-2(1H)-one is its poor solubility in water, which can make it difficult to work with in a laboratory setting.
将来の方向性
There are several future directions for 1-benzyl-4-(morpholin-4-yl)-3-nitroquinolin-2(1H)-one research, including the development of more efficient synthesis methods and the optimization of 1-benzyl-4-(morpholin-4-yl)-3-nitroquinolin-2(1H)-one-based probes for imaging applications. In addition, further studies are needed to fully understand the mechanism of action of 1-benzyl-4-(morpholin-4-yl)-3-nitroquinolin-2(1H)-one and its potential applications in the treatment of cancer and other diseases.
合成法
The synthesis of 1-benzyl-4-(morpholin-4-yl)-3-nitroquinolin-2(1H)-one involves a series of chemical reactions that are typically conducted in a laboratory setting. The process begins with the reaction of 4-chloro-3-nitrobenzoic acid with morpholine, which forms 4-(morpholin-4-yl)-3-nitrobenzoic acid. This intermediate product is then coupled with 2-amino-benzophenone in the presence of a palladium catalyst to form 1-benzyl-4-(morpholin-4-yl)-3-nitroquinolin-2(1H)-one.
科学的研究の応用
1-benzyl-4-(morpholin-4-yl)-3-nitroquinolin-2(1H)-one has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. One of the most promising areas of research involves the development of 1-benzyl-4-(morpholin-4-yl)-3-nitroquinolin-2(1H)-one-based fluorescent probes for imaging applications. These probes have been shown to selectively target cancer cells and can be used to monitor disease progression and treatment efficacy.
特性
IUPAC Name |
1-benzyl-4-morpholin-4-yl-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c24-20-19(23(25)26)18(21-10-12-27-13-11-21)16-8-4-5-9-17(16)22(20)14-15-6-2-1-3-7-15/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHANKIRGNBQRIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=O)N(C3=CC=CC=C32)CC4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,4-dimethoxyphenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2911348.png)

![1-[(4-ethenylphenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2911350.png)
![Ethyl 4-[[(Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2911352.png)

![1-(benzo[d]isoxazol-3-yl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)methanesulfonamide](/img/structure/B2911354.png)
![3-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-(4-chlorophenyl)-4(1H)-pyridazinone](/img/structure/B2911355.png)
![8-(2-Chlorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2911358.png)
![N-(1-cyanocycloheptyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2911359.png)
![N-[2-(3-Hydroxyphenyl)-1-phenylethyl]but-2-ynamide](/img/structure/B2911361.png)


![6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2911366.png)